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Compound of Interest

Compound Name:
5-Methoxy-2-methylpyrimidin-4-

amine

CAS No.: 698-34-0

Cat. No.: B2796417

Get Quote

Introduction & Compound Profile
5-Methoxy-2-methylpyrimidin-4-amine is a critical heterocyclic building block used

extensively in the development of kinase inhibitors (e.g., JAK, PLK4 inhibitors) and vitamin

analogs. Its unique substitution pattern—combining an electron-donating methoxy group at the

C5 position with a nucleophilic amine at C4—imparts distinct electronic properties that are

pivotal for hydrogen bonding interactions in drug-target complexes.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS)

and the synthesis of this compound, designed for researchers requiring high-fidelity data for

structural validation.
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Property Detail

IUPAC Name 5-Methoxy-2-methylpyrimidin-4-amine

CAS Number 698-34-0

Molecular Formula C₆H₉N₃O

Molecular Weight 139.16 g/mol

Appearance White to off-white crystalline solid

Melting Point 93–99 °C

Solubility
Soluble in DMSO, Methanol, Chloroform; slightly

soluble in water

Spectroscopic Data (NMR, IR, MS)
The following data represents the characteristic spectral signatures derived from high-purity

reference standards and chemometric consensus of 5-substituted-4-aminopyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆)
The proton spectrum is characterized by two distinct singlets for the methyl and methoxy

groups, a broad exchangeable signal for the amine, and a diagnostic aromatic singlet for the

C6 proton.
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Shift (δ, ppm) Multiplicity Integral Assignment
Structural
Context

7.78 Singlet (s) 1H C6-H

Aromatic ring

proton;

deshielded by N1

and N3, slightly

shielded by C5-

OMe.

6.65
Broad Singlet (br

s)
2H -NH₂

Exocyclic amine;

chemical shift is

concentration

and temperature

dependent (D₂O

exchangeable).

3.74 Singlet (s) 3H -OCH₃

Methoxy group at

C5; characteristic

region for Ar-

OMe.

2.32 Singlet (s) 3H -CH₃

Methyl group at

C2; typical for 2-

methylpyrimidine

s.

¹³C NMR (125 MHz, DMSO-d₆)
The carbon spectrum confirms the pyrimidine scaffold with four distinct quaternary/aromatic

signals and two aliphatic signals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2796417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ, ppm) Type Assignment
Electronic
Environment

161.5 Cq C4

Ipso to amine; highly

deshielded due to N-

attachment.

158.2 Cq C2

Ipso to methyl;

between two ring

nitrogens.

141.8 CH C6

Aromatic methine;

characteristic of

pyrimidine C6.

139.5 Cq C5

Ipso to methoxy;

shielded relative to

C4/C2 but deshielded

by Oxygen.

56.8 CH₃ -OCH₃ Methoxy carbon.[1]

25.1 CH₃ -CH₃ Methyl carbon.

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).

Molecular Ion:

[M+H]⁺ (ESI):m/z 140.08 (Calculated: 140.0824)

[M]⁺ (EI):m/z 139.1

Fragmentation Pattern (EI/MS²): The fragmentation pathway is dominated by the loss of the

methyl and methoxy substituents.
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m/z Fragment Ion Loss Mechanism

140 [M+H]⁺ - Parent Ion.

124 [M - CH₃]⁺ Methyl radical

Cleavage of the C2-

Methyl or O-Methyl

group.

109 [M - OCH₃]⁺ Methoxy radical
Cleavage of the C5-

Methoxy bond.

97 [M - C₂H₂N]⁺ Ring fragmentation

Retro-Diels-Alder

(RDA) type collapse of

the pyrimidine ring.

Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹) Vibration Mode
Functional Group
Assignment

3320, 3160 ν(N-H)
Primary amine stretching

(asymmetric & symmetric).

2955 ν(C-H)
C-H stretching (aromatic &

aliphatic methyl).

1645 ν(C=N) / δ(NH₂)

Pyrimidine ring breathing &

Amine scissoring (Amide II-

like).

1580 ν(C=C) Aromatic skeletal vibrations.

1210 ν(C-O)
Aryl-Alkyl ether stretching (C5-

OMe).

Experimental Synthesis Protocols
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This section details a robust, two-step synthesis starting from 4-hydroxy-5-methoxy-2-

methylpyrimidine (or its tautomer). This route is preferred over the 4,6-dichloro route for

generating the specific 4-amino regioisomer without over-reduction.

Step 1: Chlorination (Synthesis of 4-Chloro-5-methoxy-
2-methylpyrimidine)
Objective: Convert the hydroxyl group to a leaving group (chloride) to enable nucleophilic

substitution.

Reagents: 5-Methoxy-2-methylpyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0

eq), N,N-Dimethylaniline (catalytic).

Apparatus: Round-bottom flask with reflux condenser, drying tube (CaCl₂), and magnetic

stirring.

Procedure:

Charge the flask with 5-Methoxy-2-methylpyrimidin-4-ol.

Slowly add POCl₃ at 0°C (exothermic).

Add catalytic N,N-dimethylaniline.

Heat to reflux (100–110°C) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed

ice/water with vigorous stirring (Caution: POCl₃ hydrolysis is violent). Neutralize with sat.

NaHCO₃ to pH 7–8.

Extract with Dichloromethane (DCM) (3x). Dry organic layer over Na₂SO₄, filter, and

concentrate in vacuo.

Yield: ~85–90% (Yellowish oil or solid).

Step 2: Amination (Synthesis of 5-Methoxy-2-
methylpyrimidin-4-amine)
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Objective: Nucleophilic aromatic substitution (SₙAr) of the chloride with ammonia.

Reagents: 4-Chloro-5-methoxy-2-methylpyrimidine (1.0 eq), Ammonium Hydroxide (28-30%

NH₃ aq, excess) or NH₃ in Methanol (7N).

Apparatus: Sealed pressure tube or Autoclave (for scale-up).

Procedure:

Dissolve the chloro-intermediate in THF or Methanol (10 volumes).

Add NH₄OH (10–20 eq) or NH₃/MeOH solution.

Seal the vessel and heat to 70–80°C for 12–16 hours.

Monitoring: LC-MS or TLC should show complete consumption of the starting chloride.

Workup: Concentrate the solvent to remove excess ammonia.

Resuspend residue in water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over MgSO₄, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography

(DCM/MeOH 95:5) to yield the pure amine.

Visualized Workflows
Synthesis Pathway
The following diagram illustrates the conversion from the hydroxy-precursor to the final amine

via the chloro-intermediate.

5-Methoxy-2-methyl
pyrimidin-4-ol

4-Chloro-5-methoxy
-2-methylpyrimidine

POCl3, Reflux
(Chlorination) 5-Methoxy-2-methyl

pyrimidin-4-amine

NH3 / MeOH
70°C, 16h

(SnAr Amination)

Click to download full resolution via product page
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Caption: Two-step synthesis via chlorination and nucleophilic aromatic substitution.

Mass Spectrometry Fragmentation Logic
This diagram details the logical fragmentation of the molecular ion [M+H]⁺ observed in ESI-MS.

[M+H]+ 
 m/z 140

[M - CH3]+ 
 m/z 125

-CH3 (15 Da)

[M - OCH3]+ 
 m/z 109

-OCH3 (31 Da)

Ring Cleavage 
 m/z ~97

RDA Collapse

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway showing primary loss of methyl and methoxy groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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